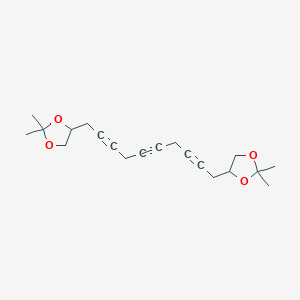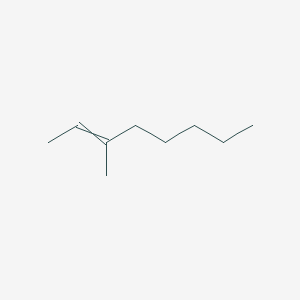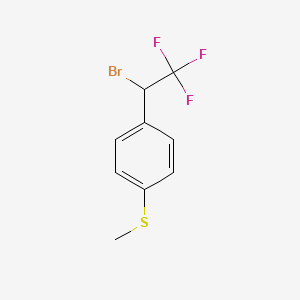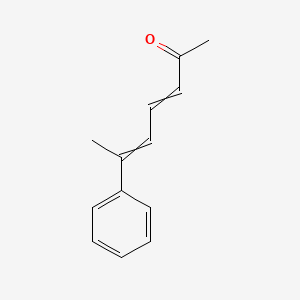
6-Phenylhepta-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Phenylhepta-3,5-dien-2-one can be synthesized through a Claisen–Schmidt condensation reaction. This involves the reaction of cinnamaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen–Schmidt condensation remains a viable route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
6-Phenylhepta-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying conjugated diene systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Phenylhepta-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, potentially affecting cellular redox states. Additionally, its phenyl group can interact with hydrophobic pockets in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Cinnamaldehyde: A precursor in the synthesis of 6-Phenylhepta-3,5-dien-2-one, known for its antimicrobial properties.
Uniqueness: this compound is unique due to its specific conjugated diene system and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its synthesis from readily available precursors like cinnamaldehyde also makes it an attractive compound for various applications.
Eigenschaften
CAS-Nummer |
113486-01-4 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-phenylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(7-6-8-12(2)14)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI-Schlüssel |
TYTPGLJGQNSHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC=C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


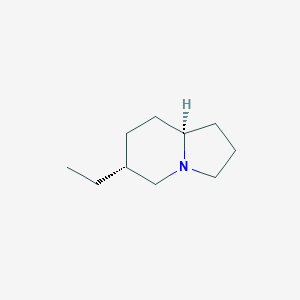



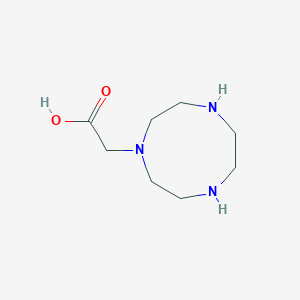
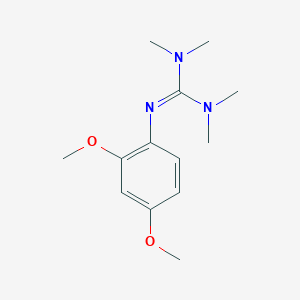
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

